N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a thiophene ring, a tosyl group, and a spiro-oxa-diazaspirodecane core, making it an interesting subject for various chemical and biological studies.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the thiophene and tosyl groups. Common reagents used in these reactions include tosyl chloride, thiophene-2-carboxaldehyde, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tosyl group or to modify the spirocyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tosyl group can produce the corresponding amine.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with thiophene or tosyl groups, such as:
- N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide analogs with different substituents on the thiophene ring.
- Spirocyclic compounds with different heteroatoms in the spirocyclic core.
Uniqueness
This compound is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-16-4-6-18(7-5-16)29(25,26)23-12-13-27-20(23)8-10-22(11-9-20)19(24)21-15-17-3-2-14-28-17/h2-7,14H,8-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJIGXGZPJPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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